2-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)oxy]pyridine
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Overview
Description
2-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)oxy]pyridine is a complex heterocyclic compound that incorporates both thiazole and pyridine rings. These structural motifs are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)oxy]pyridine typically involves multi-step reactions starting from readily available precursors
Formation of Thiazolo[4,5-c]pyridine Core: This step often involves the cyclization of a thiazole derivative with a pyridine precursor under acidic or basic conditions.
Introduction of Azetidin-3-yl Group: The azetidin-3-yl group can be introduced via nucleophilic substitution reactions, where a suitable azetidine derivative reacts with the thiazolo[4,5-c]pyridine core.
Methylation: The final step involves the methylation of the pyridine ring, typically using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)oxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyridine rings.
Thiazolopyrimidines: These compounds have a pyrimidine ring fused to a thiazole ring, offering different biological activities and chemical properties.
Azetidinyl Derivatives: Compounds containing the azetidinyl group, which can exhibit diverse pharmacological activities.
Uniqueness
2-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)oxy]pyridine is unique due to its specific combination of structural motifs, which confer distinct biological and chemical properties
Properties
IUPAC Name |
2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-6-11(2-5-17-10)20-12-8-19(9-12)15-18-13-7-16-4-3-14(13)21-15/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIPDNGQZZMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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